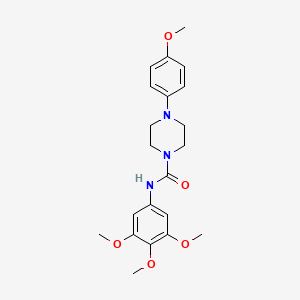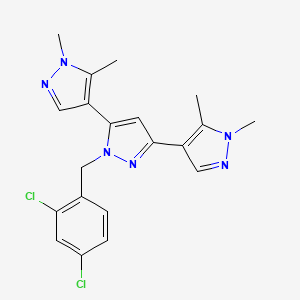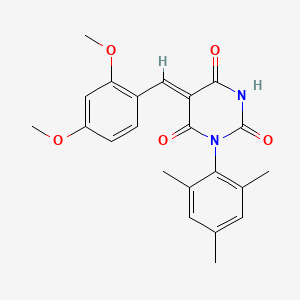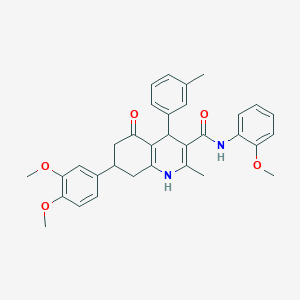![molecular formula C24H29N3O2 B4700082 4-(1-piperidinylmethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4700082.png)
4-(1-piperidinylmethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
Übersicht
Beschreibung
4-(1-piperidinylmethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, commonly known as PPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPB is a synthetic molecule that belongs to the class of benzamides and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of PPB involves its ability to bind to the SH2 domain of STAT3, which prevents the activation of STAT3 and inhibits its downstream signaling pathways. This results in the inhibition of cancer cell growth and proliferation. PPB has also been shown to modulate the activity of ion channels in the nervous system by binding to the pore-forming region of the channel and altering its conductance properties.
Biochemical and Physiological Effects:
PPB has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of ion channel activity, and the reduction of inflammation. PPB has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PPB has several advantages for lab experiments, including its high purity, stability, and specificity for STAT3 inhibition. However, PPB also has some limitations, including its poor solubility in water and the need for high concentrations to achieve its desired effects.
Zukünftige Richtungen
There are several future directions for PPB research, including the development of more efficient synthesis methods, the identification of new targets for PPB, and the optimization of its pharmacokinetic properties. PPB may also have potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Further research into the mechanism of action and physiological effects of PPB may lead to the development of novel therapies for a range of diseases.
Wissenschaftliche Forschungsanwendungen
PPB has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, PPB has been shown to inhibit the growth of cancer cells by targeting the activity of the transcription factor STAT3, which is known to play a crucial role in cancer cell survival and proliferation. PPB has also been studied for its potential use as a tool to study the function of ion channels in the nervous system.
Eigenschaften
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(20-12-10-19(11-13-20)18-26-14-4-1-5-15-26)25-22-9-3-2-8-21(22)24(29)27-16-6-7-17-27/h2-3,8-13H,1,4-7,14-18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQDDINKMGYHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4700025.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4700041.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide](/img/structure/B4700060.png)

![N-(3-methoxy-5-nitrophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700080.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4700089.png)
![N-(4-iodophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B4700097.png)
![4-(4-ethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4700111.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4700115.png)
![5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione](/img/structure/B4700121.png)
